molecular formula C13H6Cl6O2S B1615965 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- CAS No. 149949-90-6

1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-

Cat. No.: B1615965
CAS No.: 149949-90-6
M. Wt: 439 g/mol
InChI Key: QZNNUEQAOMHGJC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- is a chlorinated biphenyl compound. It is characterized by the presence of six chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied due to their environmental persistence and potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Similar structure but with an additional chlorine atom.

    1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-: Similar structure but with different chlorine atom positions.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Similar structure but with different chlorine atom positions.

Uniqueness

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological systems, making it a valuable subject for research .

Properties

IUPAC Name

1,2,4-trichloro-5-methylsulfonyl-3-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)11(17)9(13(8)19)5-2-3-6(14)12(18)10(5)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNUEQAOMHGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164436
Record name 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-90-6
Record name 3-(Methylsulfonyl)-2,2′,3′,4′,5,6-hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149949-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylsulfonyl-2,2',3',4',5,6-hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLSULFONYL-2,2',3',4',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PNM4P3SB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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